2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Overview
Description
2’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 .
Molecular Structure Analysis
The InChI code for 2’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is 1S/C19H22O/c1-13-8-9-15(3)18(12-13)19(20)11-10-17-7-5-6-14(2)16(17)4/h5-9,12H,10-11H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Chemical Synthesis and Reactions
- The compound has been utilized in various chemical synthesis processes. For instance, it has been involved in the nitration of dimethylthiophene derivatives, leading to the formation of novel compounds like dithienylmethanes and thiophene-based p-quinodimethanes, showcasing its utility in creating complex organic structures (Suzuki et al., 1981).
Applications in Material Science
- In material science, derivatives of this compound have been explored for their potential in creating new semiconducting polymers. These polymers have applications in organic thin-film transistors, although some derivatives exhibited poor performance due to structural distortions (Kong et al., 2009).
Photoreactive Properties
- The compound's derivatives have been researched for their photoreactive properties. Particularly, 2,5-dimethylphenacyl esters, a related group, have been identified as effective photoremovable protecting groups for phosphates and sulfonic acids, with potential applications in organic synthesis and biochemistry (Klán et al., 2002).
Polymer Chemistry
- Derivatives of 2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone have been used in the synthesis of polymers, such as poly(arylene sulphide). These polymers demonstrate semi-conductivity and electrochemical response, indicating potential applications in electronic materials (Yamamoto et al., 1992).
Synthesis of Novel Compounds
- It has played a role in the synthesis of novel organic compounds. For example, its derivatives have been used to create compounds like 1-(2,5-dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone, which have been characterized for their structural properties (عبدالله محمد عسيري et al., 2011).
Exploration in Organic Chemistry
- The compound's derivatives have been extensively explored in organic chemistry for various reactions and synthesis processes, demonstrating its versatility in creating a wide range of chemical structures (Fischer et al., 1975).
properties
IUPAC Name |
1,3-bis(2,5-dimethylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-7-15(3)17(11-13)9-10-19(20)18-12-14(2)6-8-16(18)4/h5-8,11-12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXJYVVOXYZYNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=CC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644739 | |
Record name | 1,3-Bis(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898753-54-3 | |
Record name | 1,3-Bis(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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